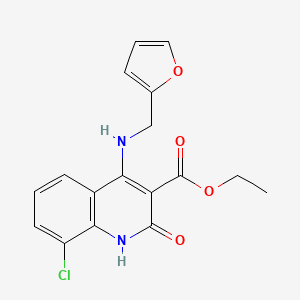
Ethyl 8-chloro-4-((furan-2-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-chloro-4-((furan-2-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C17H15ClN2O4 and its molecular weight is 346.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 8-chloro-4-((furan-2-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS Number: 1251568-83-8) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H15ClN2O4, with a molecular weight of 346.8 g/mol. The compound features a quinoline backbone modified with a furan moiety, which may contribute to its biological activity.
Antimicrobial Activity
Compounds with structural similarities to Ethyl 8-chloro-4-((furan-2-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline have demonstrated significant antimicrobial properties. Studies have shown that derivatives of quinoline can inhibit various pathogens, including bacteria and fungi. For instance, derivatives containing the 8-hydroxyquinoline nucleus exhibit broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity .
Anticancer Potential
Research indicates that quinoline derivatives can act as effective anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. In vitro studies have reported that similar compounds show cytotoxic effects against various cancer cell lines, including HeLa and MCF7 cells . Specifically, compounds with electron-withdrawing groups have shown enhanced anticancer activity due to increased lipophilicity and improved cell membrane penetration .
Inhibition of Enzymatic Activity
Ethyl 8-chloro-4-((furan-2-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline may also inhibit specific enzymes involved in disease processes. For example, some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted the synthesis of various quinoline derivatives, including those similar to Ethyl 8-chloro compounds. These derivatives exhibited significant antimicrobial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .
- Anticancer Activity : In a recent investigation, a series of quinoline-based compounds were tested against multiple cancer cell lines. One derivative showed an IC50 value of 5 µM against HeLa cells, indicating potent anticancer activity without significant toxicity to normal fibroblast cells .
- Enzyme Inhibition Studies : Research on enzyme inhibitors has demonstrated that certain derivatives can effectively inhibit AChE with IC50 values in the low micromolar range. This suggests potential applications in treating conditions like Alzheimer's disease .
Summary Table of Biological Activities
Propiedades
IUPAC Name |
ethyl 8-chloro-4-(furan-2-ylmethylamino)-2-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-2-23-17(22)13-15(19-9-10-5-4-8-24-10)11-6-3-7-12(18)14(11)20-16(13)21/h3-8H,2,9H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUNKVSPNHXJGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













